molecular formula C5H11NO2 B8184306 Azetidine-2,4-diyldimethanol

Azetidine-2,4-diyldimethanol

Cat. No.: B8184306
M. Wt: 117.15 g/mol
InChI Key: RVXDNESKZYUPKO-UHFFFAOYSA-N
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Description

Azetidine-2,4-diyldimethanol is a four-membered azetidine ring with hydroxymethyl (-CH2OH) groups at positions 2 and 2. The compound’s bifunctional hydroxymethyl groups suggest utility in polymer synthesis, pharmaceutical intermediates, or as a ligand in coordination chemistry .

Properties

IUPAC Name

[4-(hydroxymethyl)azetidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDNESKZYUPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baldwin’s Adaptation of Cromwell’s Azetidine Synthesis

The Baldwin-Cromwell method is a classical route for azetidine synthesis. Starting from glutaric anhydride, bromination yields α,α′-dibromoglutaric anhydride, which is converted to a benzyl diester. Subsequent reaction with benzylamine generates trans- and cis-azetidine isomers (4 and 5 ) in a 2:1 ratio. Reduction of the trans-isomer (4 ) with NaBH₄ produces (±)-trans-(1-benzylazetidine-2,4-diyl)dimethanol (6 ) in 75% yield. This method is scalable but limited by moderate stereoselectivity.

Sharpless Epoxidation and Ring Closure

A stereocontrolled approach involves Sharpless epoxidation of allylic alcohols. For example, (R)-O-benzyl glycidol (1 ) reacts with benzylamine to form amino alcohol 2 , which undergoes N-alkylation and chlorination to yield chlorides 5 and 6 . Treatment with LiHMDS induces ring closure to cis-azetidine 7 with 60% yield. Subsequent debenzylation and oxidation steps furnish enantiopure azetidine-2,4-diyldimethanol derivatives.

Reduction of Azetidinones (β-Lactams)

Lithium Aluminum Hydride (LiAlH₄) Reduction

Azetidinones, such as β-lactams, are reduced to azetidines using LiAlH₄. For instance, N-protected azetidin-2-one undergoes LiAlH₄-mediated reduction to yield this compound. This method is efficient but requires careful control to prevent over-reduction.

Borane-Based Reductions

Borane-THF complexes offer milder conditions. In one protocol, azetidine-2-carboxylic acid is treated with di-tert-butyldicarbonate and sodium carbonate, followed by borane reduction to produce hydroxymethylazetidine derivatives in 94% yield. This approach is advantageous for acid-sensitive substrates.

Stereocontrolled Synthesis via Chiral Templates

Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation of vinyl azetidines introduces vicinal diols with high enantiomeric excess (ee). For example, dihydroxylation of intermediate 18 followed by benzylation and reductive alkylation yields ((2S,4S)-3-hydroxyazetidine-2,4-diyl)dimethanol. This method achieves >90% ee but requires multi-step purification.

Mitsunobu Reaction for Ring Closure

The Mitsunobu reaction enables stereoretentive ring closure of 1,3-diols. A Mitsunobu-mediated cyclization of silyl-protected azetidine precursors produces enantiopure cis-azetidine-2,4-diyldimethanol with 85% yield. This method is highly selective but limited by the cost of reagents.

Functional Group Transformations and Deprotection

Debenzylation via Hydrogenolysis

Benzyl-protected azetidines are debenzylated using hydrogenolysis. For example, (±)-trans-(1-benzylazetidine-2,4-diyl)dimethanol undergoes Pd/C-catalyzed hydrogenolysis to remove the benzyl group, yielding the free diol. Yields exceed 90%, but catalyst poisoning can occur with sulfur-containing substrates.

Acid-Mediated Deprotection

Trifluoroacetic acid (TFA) and triflic acid (TfOH) effectively remove tert-butoxycarbonyl (Boc) groups. In a case study, Boc-protected this compound is treated with TFA/TfOH to yield the hydrochloride salt in 98% purity. This method is rapid but requires corrosion-resistant equipment.

Catalytic C–H Activation and Late-Stage Functionalization

Directed C–H Arylation

Palladium-catalyzed C–H arylation of azetidine-2-carboxylates introduces aryl groups at the 3-position. Subsequent decarboxylation and reduction yield 2,4-disubstituted azetidines. This modular approach enables diversification but demands specialized ligands.

Giese Radical Addition

Conjugate addition of carbon-centered radicals to azetidine acrylates followed by reduction produces hydroxymethyl derivatives. For example, Giese addition of alkyl iodides to N-protected azetidine acrylates, followed by NaBH₄ reduction, affords this compound analogs in 65–80% yield.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Stereoselectivity
Baldwin-CromwellGlutaric anhydrideNaBH₄, BnNH₂75Moderate (2:1 trans:cis)
Sharpless Epoxidation(R)-O-benzyl glycidolLiHMDS, BnBr60High (≥95% ee)
LiAlH₄ ReductionAzetidin-2-oneLiAlH₄85Low
Mitsunobu Cyclization1,3-DiolsDIAD, PPh₃85High (≥98% ee)
C–H ArylationAzetidine-2-carboxylatePd(OAc)₂, PhI(OAc)₂68–91Moderate

Scientific Research Applications

Organic Synthesis

Azetidine-2,4-diyldimethanol serves as a versatile building block in organic synthesis. Its ability to undergo ring-opening reactions allows it to participate in various polymerization processes and the formation of complex molecular architectures. This property makes it valuable for developing new materials with unique characteristics .

Pharmacological Research

The compound has been investigated for its potential as a bioactive molecule in drug discovery. Research indicates that azetidine derivatives can inhibit neurotransmitter uptake, showcasing their potential in treating neurological disorders. For example, certain azetidine analogs have demonstrated significant inhibition of dopamine uptake into synaptic vesicles, indicating their potential as leads for developing treatments for conditions such as methamphetamine abuse .

This compound and its derivatives have shown promising biological activities. In particular, studies have highlighted their selective inhibitory effects on specific enzymes such as β-glucosidase and ceramide-specific glucosyltransferase. These findings suggest potential therapeutic applications in metabolic disorders .

Case Studies

Study Application Findings
Synthesis of azetidine analogsDrug discoveryNovel azetidine derivatives inhibited dopamine uptake with Ki values as low as 24 nM .
Inhibition of β-glucosidaseMetabolic disordersAzetidine derivatives showed selective inhibition comparable to established inhibitors like NB-DNJ .
Development of new polymersMaterial scienceThis compound used as a building block for synthesizing novel polymeric materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Azetidine-2,4-diyldimethanol* C5H11NO2 117.15 Not available 2,4-dihydroxymethyl azetidine
Pyridine-2,4-diyldimethanol C7H9NO2 139.15 21071-04-5 2,4-dihydroxymethyl pyridine
(±)-trans-Azetidine-2,4-dicarboxylic acid C5H7NO4 145.11 121050-03-1 2,4-dicarboxylic acid azetidine
Azetidine-2-carboxylic acid C4H7NO2 101.10 2517-04-6 2-carboxylic acid azetidine
(S)-Azetidin-2-ylmethanol C4H9NO 87.12 104587-62-4 2-hydroxymethyl azetidine

*Theoretical properties inferred from structural analogs.

Research Findings and Industrial Relevance

  • Pharmaceuticals : Azetidine-2,4-diones are prioritized for chronic obstructive pulmonary disease (COPD) drug development due to their irreversible binding to elastase .
  • Synthetic Chemistry: Borane-THF reductions enable efficient synthesis of azetidine alcohols (e.g., (S)-Azetidin-2-ylmethanol, 94% yield) .
  • Safety: Pyridine-2,4-diyldimethanol requires stringent handling (e.g., PPE, ventilation) to mitigate respiratory and dermal hazards .

Biological Activity

Azetidine-2,4-diyldimethanol, also known as ((2R,4R)-Azetidine-2,4-diyl)dimethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The azetidine ring structure of this compound allows it to interact with various biological targets. The compound's unique properties stem from its ability to act as a chiral ligand and its potential role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The azetidine ring enables the compound to modulate the activity of specific molecular targets, influencing metabolic pathways and potentially leading to therapeutic effects.

Enzyme Inhibition

Research has shown that azetidine derivatives can serve as selective inhibitors for various enzymes. For instance:

  • β-Glucosidase Inhibition : ((2S,4S)-3-Hydroxy-1-nonyl-azetidine-2,4-diyldimethanol) was identified as a selective inhibitor of β-glucosidase 2, exhibiting potency comparable to established inhibitors like NB-DNJ .
  • Ceramide-Specific Glucosyltransferase : Certain azetidine derivatives demonstrated selective inhibition against ceramide-specific glucosyltransferase derived from mouse and rat testicular microsomes .

Antimicrobial Activity

Azetidine derivatives have been reported to exhibit significant antimicrobial properties. Various studies indicate that these compounds show potent activity against a range of pathogens:

CompoundMicrobial TargetActivity
3a-gBacillus anthracisPotent
6a-hStaphylococcus aureusSignificant
3bCandida albicansModerate

These findings suggest a structure-activity relationship (SAR), indicating that modifications in the azetidine structure can significantly enhance antimicrobial efficacy .

Other Biological Activities

In addition to enzyme inhibition and antimicrobial properties, azetidine derivatives have been linked to various other biological activities:

  • Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE) .
  • Anti-inflammatory Effects : Certain compounds demonstrated notable anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Inhibition of Glycosidases : A study evaluated several azetidine derivatives for their glycosidase inhibitory activities. Compounds were tested against almond-derived β-glucosidase and showed varying degrees of inhibition, with IC50 values indicating their potency .
  • Antimicrobial Screening : A series of substituted azetidine derivatives were synthesized and screened against multiple microbial strains. The results highlighted several compounds with high antibacterial and antifungal activity, emphasizing the importance of structural modifications in enhancing bioactivity .

Q & A

Q. What are the established synthetic methodologies for azetidine-2,4-diyldimethanol and its derivatives?

The synthesis of azetidine derivatives often involves cyclization or functionalization of pre-existing azetidine scaffolds. For example, the Staudinger reaction using a one-pot technique has been employed to synthesize structurally related spiro-azetidine compounds. This method involves condensation of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base (e.g., triethylamine), yielding stereoselective products . Reduction strategies using agents like AlH₃ or Raney nickel can further modify azetidine cores, such as converting azetidine-2,4-diones to simpler azetidines . Key parameters :

  • Catalyst: Oxalyl chloride for activation.
  • Temperature: Room temperature to reflux, depending on substrate stability.
  • Stereoselectivity: Influenced by electronic effects of substituents and reaction kinetics.

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • Mass spectrometry (MS) : High-resolution MS (HRMS) provides exact mass data (e.g., molecular ion peaks at m/z 145.038 for azetidine-2,4-dicarboxylic acid derivatives) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry; coupling constants in azetidine rings indicate strain and substituent orientation .
  • X-ray crystallography : Determines absolute configuration, as demonstrated for related compounds like 4-(dimethylamino)benzohydrazide, where hydrogen bonding networks stabilize crystal packing .

Q. What safety protocols are recommended for handling azetidine derivatives in laboratory settings?

this compound shares hazards with structurally similar compounds (e.g., pyridine-2,4-diyldimethanol):

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .
  • First aid : Immediate rinsing with water for eye/skin exposure; seek medical attention for ingestion .

Advanced Research Questions

Q. How can stereoselectivity in this compound synthesis be controlled or predicted?

Stereoselectivity in reactions like the Staudinger condensation depends on:

  • Substituent effects : Electron-donating groups on Schiff bases favor cis addition, while electron-withdrawing groups promote trans configurations .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, altering diastereomeric ratios. Experimental design :
  • Systematic variation of substituents and solvents.
  • Use chiral HPLC or NMR titration to quantify enantiomeric excess.

Q. What computational approaches validate the electronic and structural properties of azetidine derivatives?

Density Functional Theory (DFT) calculations can model:

  • Conformational stability : Compare energy minima of axial vs. equatorial substituents in the azetidine ring .
  • Reaction mechanisms : Simulate transition states in Staudinger reactions to predict regioselectivity . Case study : DFT-derived lattice energies for hydrogen-bonded networks in acyl hydrazides correlate with experimental crystallographic data .

Q. How should researchers address contradictory data in azetidine derivative reactivity studies?

Contradictions (e.g., variable yields in reduction reactions) require:

  • Methodological replication : Repeat experiments under identical conditions to isolate variables (e.g., trace moisture in AlH₃ reductions) .
  • Multivariate analysis : Apply Design of Experiments (DoE) to test interactions between parameters like temperature, catalyst loading, and substrate purity.
  • Meta-analysis : Review literature for trends (e.g., higher yields in anhydrous vs. humid environments) .

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